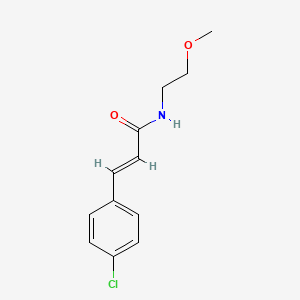![molecular formula C23H20N2O2S B5148638 2-[(2-cyanophenyl)sulfanyl]-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5148638.png)
2-[(2-cyanophenyl)sulfanyl]-N-[2-(2-methylphenoxy)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-cyanophenyl)sulfanyl]-N-[2-(2-methylphenoxy)ethyl]benzamide is a complex organic compound with the molecular formula C23H20N2O2S. This compound is characterized by the presence of a cyanophenyl group, a sulfanyl linkage, and a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-[2-(2-methylphenoxy)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 2-cyanophenylthiol with N-[2-(2-methylphenoxy)ethyl]benzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-cyanophenyl)sulfanyl]-N-[2-(2-methylphenoxy)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
2-[(2-cyanophenyl)sulfanyl]-N-[2-(2-methylphenoxy)ethyl]benzamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2-cyanophenyl)sulfanyl]-N-[2-(2-methylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfanyl group plays a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-cyanophenyl)sulfanyl]-N-[2-(4-propylphenoxy)ethyl]benzamide
- 2-[(2-cyanophenyl)sulfanyl]-N-[2-(furan-2-yl)ethyl]benzamide
Uniqueness
2-[(2-cyanophenyl)sulfanyl]-N-[2-(2-methylphenoxy)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-[2-(2-methylphenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-17-8-2-5-11-20(17)27-15-14-25-23(26)19-10-4-7-13-22(19)28-21-12-6-3-9-18(21)16-24/h2-13H,14-15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRQUMXHRGTRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5148562.png)
![4-fluoro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5148572.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5148580.png)
![(5E)-5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5148595.png)
![5-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5148600.png)
![5-{[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5148603.png)

![N2-(2-ETHOXYPHENYL)-6-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5148618.png)
![(4-Iodophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B5148627.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5148646.png)
![3-bromo-4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B5148653.png)
![N-[2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B5148661.png)
![N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B5148664.png)

